5-(4-Fluorophenyl)pyridine-3,4-diamine
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Overview
Description
5-(4-Fluorophenyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C11H10FN3. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorophenyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)pyridine-3,4-diamine typically involves the introduction of a fluorophenyl group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a pyridine derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-(4-Fluorophenyl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: A similar compound without the fluorophenyl group.
4-Fluorophenylpyridine: Lacks the diamine functionality.
5-(3-Fluorophenyl)pyridine-3,4-diamine: A positional isomer with the fluorophenyl group at a different position.
Uniqueness
5-(4-Fluorophenyl)pyridine-3,4-diamine is unique due to the presence of both the fluorophenyl group and the diamine functionality. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
5-(4-Fluorophenyl)pyridine-3,4-diamine, with the chemical formula C11H11F1N3, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The general synthetic pathway includes:
- Formation of the Pyridine Ring : Utilizing fluorinated aromatic compounds to introduce the 4-fluorophenyl group.
- Amination Reactions : Employing amines to introduce amino groups at the 3 and 4 positions of the pyridine ring.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), SW620 (colon cancer), and L1210 (leukemia).
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 3.2 μM across different cell lines, indicating potent antiproliferative activity.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor proliferation and survival pathways.
- Signal Transduction Modulation : It interacts with specific receptors and signaling pathways that regulate cell growth and apoptosis.
Study on Anticancer Activity
In a recent study published in Scientific Reports, researchers evaluated the anticancer effects of various pyridine derivatives, including this compound. The study concluded that the presence of the fluorine atom significantly enhanced the compound's ability to inhibit tumor growth compared to non-fluorinated analogs .
Study on Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 μM to 64 μM .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Solubility : Moderate water solubility enhances bioavailability.
- Metabolism : Primarily metabolized in the liver with potential for active metabolites that may contribute to its biological effects.
Properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-8-3-1-7(2-4-8)9-5-15-6-10(13)11(9)14/h1-6H,13H2,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGBWOOKYCGRSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2N)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673342 |
Source
|
Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214373-94-0 |
Source
|
Record name | 5-(4-Fluorophenyl)pyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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